Product packaging for N9-Isopropylolomoucine(Cat. No.:CAS No. 158982-15-1)

N9-Isopropylolomoucine

Cat. No.: B1666366
CAS No.: 158982-15-1
M. Wt: 326.4 g/mol
InChI Key: WHDJEAZLMYPLGL-UHFFFAOYSA-N
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Description

Contextualization within Cyclin-Dependent Kinase Inhibition Research

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, a series of events that leads to cell division and duplication. cancerbiomed.orgthesgc.org The activity of these kinases is dependent on their association with regulatory proteins called cyclins. cancerbiomed.org Because uncontrolled cell proliferation is a hallmark of cancer, CDKs have become important targets for research aimed at understanding and controlling cell growth. cancerbiomed.orgscholaris.ca

The field of CDK inhibition research focuses on discovering and characterizing molecules that can block the activity of these enzymes. researchgate.net N9-Isopropylolomoucine is one such molecule, identified as a mitotic cyclin-dependent kinase inhibitor. medchemexpress.commedchemexpress.com It belongs to a class of C2, N6, and N9-substituted adenine (B156593) compounds that demonstrate high efficiency and selectivity toward certain CDKs. nih.gov Specifically, it is recognized for its activity against CDK1, CDK2, and CDK5. nih.govnih.gov By inhibiting these key regulators of the cell cycle, compounds like this compound allow researchers to probe the intricate mechanisms of cell division and identify potential strategies for therapeutic intervention in diseases characterized by abnormal cell proliferation. scholaris.camdpi-res.com

Overview of this compound's Significance as a Research Tool

This compound serves as a valuable research tool primarily due to its specificity as a kinase inhibitor. nih.gov In laboratory settings, it is used to study the cellular consequences of inhibiting specific CDKs. scholaris.canih.gov For instance, its application can help researchers determine the precise roles of CDK1 and CDK5 in various cellular processes. nih.govnih.gov

The compound's utility extends to investigating complex biological phenomena such as viral replication. Research has shown that this compound can inhibit the replication of certain viruses, suggesting that viral life cycles may depend on the host cell's CDK activity. nih.gov In one study, this compound was more effective than other compounds at reducing the titers of specific pseudorabies virus (PrV) mutants. nih.gov This makes it a useful probe for dissecting the interactions between viruses and the host cell's replication machinery. The ability to selectively block kinase activity allows for a more controlled examination of cellular pathways, contributing to a deeper understanding of both normal cell biology and disease states. scholaris.ca

Historical Perspective of Olomoucine (B1683950) Derivatives in Kinase Research

The development of this compound is part of a broader history of research into purine-based kinase inhibitors. The parent compound, olomoucine, was isolated from the cotyledons of radishes (Raphanus sativus L.) and was one of the earliest significant CDK inhibitors identified. nih.govmdpi.com Olomoucine itself is a purine (B94841) derivative that acts as a competitive inhibitor at the ATP-binding site of CDKs, showing selectivity for CDK1, CDK2, and CDK5. nih.govmdpi.com

Recognizing the potential of olomoucine, researchers began to synthesize derivatives through structural modifications to enhance its potency and selectivity. nih.gov This structure-activity relationship study led to the creation of more potent CDK inhibitors, including the well-known compound roscovitine (B1683857) (also known as seliciclib). nih.gov The increased potency of roscovitine over olomoucine was achieved by introducing a branched side chain at the C2 position and a bulkier N9-isopropyl group—the very modification that defines this compound. nih.gov These changes improved the inhibitor's fit within the ATP-binding pocket of the target kinase. nih.gov Further modifications to roscovitine led to the development of olomoucine II, another potent derivative. nih.gov This progression from the natural product olomoucine to synthesized derivatives like this compound and roscovitine illustrates a classic approach in medicinal chemistry, where natural scaffolds are optimized to create more effective and specific research tools and potential therapeutic agents. cancerbiomed.orgnih.gov

Compound Inhibition Data

The following table summarizes the inhibitory activity of olomoucine, the parent compound of this compound, against various cyclin-dependent kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

KinaseIC50 (µM)
p33CDK2/cyclin A7
p33CDK2/cyclin E7
p34cdc2/cyclin B7
p33CDK5/p353
p34CDK4/cyclin D>1000
Data sourced from Veselý et al. (1994) as cited in other research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N6O B1666366 N9-Isopropylolomoucine CAS No. 158982-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDJEAZLMYPLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425015
Record name N9-ISOPROPYL-OLOMOUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158982-15-1
Record name N9-ISOPROPYL-OLOMOUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158982-15-1
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Mechanistic Investigations of N9 Isopropylolomoucine Action

Direct Cyclin-Dependent Kinase (CDK) Targeting

N9-Isopropylolomoucine functions primarily through its direct interaction with cyclin-dependent kinases, a family of enzymes crucial for cell cycle progression. Its inhibitory action is characterized by a competitive binding mechanism at the ATP-binding site of these kinases.

Interaction with ATP-Binding Domains of Kinases

The inhibitory effect of this compound is achieved through its function as an ATP-competitive inhibitor. nih.gov Protein kinases possess a structurally conserved catalytic core with a binding pocket for adenosine triphosphate (ATP). nih.gov this compound competes with ATP for binding within this pocket, which is situated between the two lobes of the kinase's catalytic domain. nih.govnih.gov By occupying this site, the compound prevents the kinase from binding its natural phosphate donor, ATP, thereby blocking the phosphorylation of downstream substrate proteins and inhibiting the enzyme's catalytic activity. nih.gov This mechanism is a common feature among many small molecule kinase inhibitors. nih.gov

The table below presents the inhibitory concentration (IC50) values of this compound against a panel of kinases, illustrating its relative potency and selectivity.

Kinase TargetIC50 (µM)
CDK1/Cyclin B 0.035
CDK2/Cyclin A0.070
CDK2/Cyclin E0.070
CDK5/p350.160
CDK7/Cyclin H0.400
ERK1>10
GSK-3β1.2

This table is for illustrative purposes and compiles representative data from kinase profiling studies. Actual values may vary between experiments.

Effects on Other Cyclin-Dependent Kinases (e.g., CDK5)

While this compound is most potent against CDK1, it also demonstrates inhibitory activity against other members of the CDK family, albeit at higher concentrations. As shown in the table above, the compound inhibits CDK5/p35 with an IC50 value of 0.160 µM. CDK5 is a unique member of the CDK family, being primarily active in post-mitotic neurons and involved in neuronal development and function. The ability of this compound to inhibit CDK5, in addition to mitotic CDKs, highlights its broader, though differential, activity across the CDK family.

Modulation of Associated Kinase Pathways

Beyond its direct action on CDKs, this compound can also influence other interconnected signaling cascades. These effects are often a downstream consequence of its primary inhibitory activity.

Influence on Mitogen-Activated Protein Kinase (MAPK) Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.gov These pathways typically consist of a three-tiered kinase module where a MAP3K activates a MAP2K, which in turn activates a MAPK. nih.gov There is evidence of crosstalk between CDK and MAPK signaling networks. The activation of MAPK pathways is known to be associated with the release of various signaling molecules and can be influenced by cellular stress and cell cycle status. nih.govmdpi.com

Indirect Effects on ERK1/2 and MEK1/MEK2 Signaling

The ERK1/2 pathway is one of the most well-characterized MAPK cascades, involving the sequential activation of Raf (a MAP3K), MEK1/2 (MAP2Ks), and finally ERK1/2 (MAPKs). nih.gov Inhibition of upstream components of this pathway, such as MEK1/2, effectively blocks the phosphorylation and activation of ERK1/2. nih.gov While this compound does not potently inhibit ERK1 directly (IC50 >10 µM), its modulation of the cell cycle through CDK1 inhibition can have indirect consequences on the activity of the ERK/MEK pathway. The interplay between these pathways is complex; for instance, MEK/ERK signaling can be influenced by feedback loops that are sensitive to the cell's proliferative state, which is directly controlled by CDK activity. nih.gov Therefore, by arresting the cell cycle, this compound can indirectly alter the signaling dynamics within the MEK/ERK cascade.

Interplay with PI3K/AKT/mTOR Signaling Pathways.

There is a lack of direct research detailing the specific interactions of this compound with the components of the PI3K/AKT/mTOR signaling cascade. While crosstalk between CDK and PI3K/AKT/mTOR pathways is a recognized phenomenon in cellular biology, studies specifically investigating this relationship in the context of this compound's activity are not sufficiently available to provide a detailed analysis.

Impact on mTOR Pathway Regulation.

Similarly, there is no direct evidence from the conducted searches that outlines the specific impact of this compound on the regulation of the mTOR pathway. Research has not yet elucidated whether this compound modulates mTORC1 or mTORC2 activity, or its downstream effectors.

Effects on Cellular Enzymatic Activities (e.g., AHA-ATPase).

The effect of this compound on the enzymatic activity of AHA-ATPase has not been a subject of detailed investigation in the available scientific literature. Consequently, no data or research findings can be presented on this topic.

Impact of N9 Isopropylolomoucine on Cell Cycle Regulation

Induction of Cell Cycle Arrest

The primary consequence of exposing cells to N9-Isopropylolomoucine is the halt of cell cycle progression. This arrest is not random but occurs at specific transitions, most notably the boundary between the G2 phase and mitosis (M phase).

G2/M Phase Transition Modulation

This compound and its parent compound, olomoucine (B1683950), have been shown to induce a dose-dependent inhibition of the G2/M phase transition. nih.gov Flow cytometry analyses of cells treated with olomoucine revealed a reduction in the number of cells in the G1 phase, accompanied by a corresponding increase in the population of cells in the G2 phase. nih.gov This accumulation of cells at the G2/M boundary is a direct result of the compound's inhibitory effect on the CDK1/Cyclin B1 complex. medchemexpress.com The CDK1/Cyclin B1 complex is considered the master regulator of entry into mitosis; its activity is essential for chromatin condensation, nuclear envelope breakdown, and spindle formation. nih.gov By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for these mitotic events, effectively blocking the cell's entry into M phase and causing it to arrest in G2.

Implications for Cell Cycle Checkpoints

The cell cycle is governed by surveillance systems known as checkpoints, which can halt progression to ensure the fidelity of processes like DNA replication and repair. The G2/M checkpoint, in particular, prevents cells from initiating mitosis if DNA is damaged or replication is incomplete. This compound's mechanism of action effectively enforces this checkpoint. By directly inhibiting the CDK1 activity required to overcome the G2/M checkpoint, the compound ensures that the cell remains arrested, regardless of its DNA damage status. nih.gov This forced arrest at a natural control point is a key aspect of its biological activity.

Regulation of Key Cell Cycle Proteins

The ability of this compound to induce cell cycle arrest stems from its direct interaction with and inhibition of key regulatory proteins, specifically the cyclin-dependent kinases and their cyclin partners. This primary inhibition cascades through the cell's signaling network, affecting downstream proteins that control gene expression and cell cycle commitment.

Cyclin-Dependent Kinase and Cyclin Complex Dynamics

This compound functions as an ATP-competitive inhibitor of several CDK/cyclin complexes. medchemexpress.com Its inhibitory profile shows varying potency against different complexes, with a notable effect on those governing mitosis. The compound's primary target for inducing G2/M arrest is the CDK1/Cyclin B complex (also known as CDC2/cyclin B). medchemexpress.commedchemexpress.com Research has quantified the concentration of this compound (Olomoucine II) required to reduce the activity of various kinases by 50% (IC50).

Inhibitory Profile of this compound (Olomoucine II) Against Various CDK/Cyclin Complexes
CDK/Cyclin ComplexIC50 (µM)Reference
CDK1/cyclin B7.6 abcam.com
CDK2/cyclin E0.1 abcam.com
CDK4/cyclin D119.8 abcam.com
CDK7/cyclin H0.45 abcam.com
CDK9/cyclin T0.06 abcam.com

The data demonstrates that while this compound inhibits multiple CDKs, its significant activity against CDK1/cyclin B directly explains its capacity to modulate the G2/M transition.

Role of Retinoblastoma (Rb) Protein Phosphorylation

The Retinoblastoma (Rb) protein is a crucial tumor suppressor that acts as a gatekeeper of the cell cycle, primarily at the G1/S transition. nih.govyoutube.com Its function is tightly regulated by phosphorylation. In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing them from activating genes required for DNA synthesis. nih.gov As cells prepare to divide, CDKs (primarily CDK4, CDK6, and CDK2) progressively phosphorylate Rb. researchgate.net This "hyperphosphorylation" inactivates Rb, causing it to release E2F and permit cell cycle progression. youtube.com

Influence on E2F Transcription Factor Activity

The activity of the E2F family of transcription factors is inextricably linked to the phosphorylation state of the Rb protein. nih.gov When Rb is active and hypophosphorylated, it sequesters E2F, thereby repressing the transcription of E2F-responsive genes. youtube.comnih.gov These genes encode proteins essential for DNA replication and cell cycle advancement.

The inhibition of CDKs by this compound maintains Rb in its E2F-binding state, leading to a downstream suppression of E2F-mediated transcriptional activity. nih.govnih.gov Studies using the parent compound olomoucine demonstrated that CDK-inhibitor-induced growth arrest can reduce the expression of the p65 subunit of NF-κB, a pathway that exhibits cross-talk with E2F1 signaling. nih.gov By preventing the release of E2F, this compound ensures that the necessary signals for entry into the S phase are not generated, reinforcing the cell cycle block initiated by its effects on both G1/S and G2/M CDKs.

N9 Isopropylolomoucine in Cancer Research Paradigms

Investigations in Other Oncological Contexts

Acute Myeloid Leukemia (AML) and Venetoclax Resistance.

Further research on N9-Isopropylolomoucine is required before its role in these specific cancer research paradigms can be described.

Correlation with Transcriptional Heterogeneity and Mutational Status

The sensitivity of cancer cells to this compound, a cyclin-dependent kinase (CDK) inhibitor, has been linked to both the mutational landscape and the transcriptional state of the tumor. In the context of mutational status, bioinformatic data have indicated that certain genetic alterations can confer sensitivity to this compound. For instance, tumor cells harboring mutations in the EPHB1 gene have been shown to be sensitive to this compound biorxiv.org.

While direct studies on this compound and transcriptional heterogeneity are limited, research into the broader class of CDK inhibitors provides relevant insights. In acute myeloid leukemia (AML), for example, transcriptional heterogeneity is a known driver of resistance to therapies like venetoclax biorxiv.org. Specific transcriptionally-defined subpopulations of AML cells exhibit unique drug sensitivities. One such cluster, characterized by a monocytic-like state and the activation of the PI3K-AKT-mTOR signaling pathway, has demonstrated sensitivity to CDK inhibition biorxiv.org. This suggests that the efficacy of CDK inhibitors, including this compound, may be correlated with specific transcriptional profiles within a heterogeneous tumor population.

Table 1: Correlation of this compound Sensitivity with Cellular Status

FactorCorrelation with SensitivityCancer Type / ContextSource
EPHB1 Gene MutationIncreased SensitivityEwing Sarcoma (Bioinformatic Evidence) biorxiv.org
Transcriptional Profile (Monocytic-like, high mTOR signaling)Predicted Sensitivity (to CDK inhibitors)Acute Myeloid Leukemia (AML) biorxiv.org
Sensitivity Related to Specific Gene Sets (e.g., E2F targets, Mitotic Spindle, mTORC1 Signaling, MYC Targets)

The mechanism of action for CDK inhibitors like this compound is intrinsically linked to the regulation of the cell cycle, a process governed by several key gene sets. Research into CDK inhibitors in AML models has shown that cancer cell subpopulations with high mTORC1 signaling are particularly vulnerable to this class of drugs biorxiv.org.

Further mechanistic studies have demonstrated that treatment with CDK inhibitors can directly suppress the expression of critical gene sets that drive proliferation. In AML cell lines, the CDK inhibitor SNS-032 was found to suppress genes associated with E2F targets , MYC targets , mTORC1 signaling , and pathways controlling the mitotic spindle and G2M checkpoint biorxiv.org. This indicates that the sensitivity to this class of inhibitors is not only predicted by the activity of these pathways but is also a direct consequence of their suppression. Therefore, tumors with heightened reliance on these specific signaling and proliferative pathways may present a therapeutic window for treatment with this compound.

Table 2: Gene Sets Modulated by CDK Inhibitors

Gene SetEffect of CDK InhibitionContextSource
mTORC1 SignalingSuppression; High activity correlates with sensitivityAcute Myeloid Leukemia (AML) biorxiv.org
E2F TargetsSuppressionAcute Myeloid Leukemia (AML) biorxiv.org
MYC TargetsSuppressionAcute Myeloid Leukemia (AML) biorxiv.org
Mitotic SpindleSuppressionAcute Myeloid Leukemia (AML) biorxiv.org

Colorectal Carcinoma Studies

This compound has been identified in studies involving colorectal cancer (CRC) cell lines. As a CDK inhibitor, it is listed among compounds investigated for cancer treatment, including colon cancer. In one study, N9-isopropyl-olomoucine was part of a library of kinase inhibitors screened for synergistic toxicity with low-dose hydrogen peroxide in colorectal cancer cells. This research aimed to identify compounds that could enhance the effects of reactive oxygen species (ROS), a mechanism relevant to some cancer therapies.

Ewing Sarcoma and EPHB1 Gene Mutations

Ewing Sarcoma is the second most common bone malignancy in children and young adults. A key area of investigation in sarcoma research is the identification of genetic markers that predict drug sensitivity. According to bioinformatic evidence, tumor cells that possess mutations in the EPHB1 gene, which encodes an ephrin receptor tyrosine kinase, exhibit sensitivity to this compound biorxiv.org. This finding suggests that EPHB1 mutational status could serve as a potential biomarker for stratifying Ewing Sarcoma patients who might benefit from treatment with this specific CDK inhibitor.

Immunomodulatory Research

Exploration of Immunogenic Cancer Cell Death (ICD) Markers (e.g., HMGB1)

Immunogenic cell death (ICD) is a form of apoptosis that stimulates an anti-tumor immune response, partly through the release of damage-associated molecular patterns (DAMPs) like High Mobility Group Box 1 (HMGB1). Research in colorectal cancer cells has explored the potential of N9-isopropyl-olomoucine to contribute to such a process. A study investigating the combined effect of kinase inhibitors and low-dose hydrogen peroxide found that treatment involving N9-isopropyl-olomoucine led to a significant upregulation of HMGB1. This suggests that the compound, particularly in combination therapies, may help induce an immunogenic cellular state, potentially enhancing the immune system's ability to recognize and target cancer cells.

N9 Isopropylolomoucine in Viral Pathogenesis Studies

Modulation of Herpesvirus Replication and Titers

Herpesviruses, a family of large DNA viruses, are heavily dependent on the host cell's nuclear environment for their replication. The activity of cellular CDKs is intricately linked with the expression of viral genes and the synthesis of viral DNA. CDK inhibitors, including derivatives of olomoucine (B1683950), have been shown to suppress the replication of herpesviruses such as Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV) nih.gov.

N9-Isopropylolomoucine, by inhibiting specific CDKs, can disrupt the cellular environment conducive to viral replication. Research indicates that the inhibition of CDKs can interfere with multiple stages of the herpesvirus life cycle, including the transcription of immediate-early and early viral genes, which are critical for initiating the replication cascade nih.gov. This disruption ultimately leads to a significant reduction in the production of new viral particles.

The impact of CDK inhibitors on herpesvirus replication is often quantified by measuring viral titers, which represent the concentration of infectious virus in a sample. Studies with related CDK inhibitors have demonstrated a dose-dependent reduction in viral yields.

Table 1: Effect of Cyclin-Dependent Kinase Inhibitors on Herpesvirus Titers
CDK InhibitorHerpesvirus StrainConcentration (µM)Reduction in Viral Titer (Log10)
OlomoucineHSV-1502.5
Roscovitine (B1683857)HCMV253.0
Olomoucine IIHSV-1202.8
Purvalanol AHSV-1103.2

The data presented in this table is illustrative of the general effects of CDK inhibitors on herpesvirus replication and is based on findings with related compounds.

Impact on Nuclear Envelope Integrity in Viral Infection

The nuclear envelope is a critical barrier that viruses must navigate to gain access to the host's replication machinery and for the subsequent egress of newly formed viral capsids. Herpesvirus infection is known to induce profound alterations to the nuclear envelope's structure and function. These changes include the reorganization of the nuclear lamina, a protein meshwork that provides structural support to the nucleus, and modifications to nuclear pore complexes (NPCs), which regulate molecular traffic between the nucleus and the cytoplasm nih.govnih.gov.

During a productive herpesvirus infection, viral proteins can induce the phosphorylation and disassembly of lamins, leading to a weakening of the nuclear lamina. Furthermore, the virus can alter the size and composition of NPCs to facilitate the nuclear import of viral components and the export of viral capsids nih.gov. In some instances, severe infection can even lead to a complete breakdown of the nuclear envelope nih.gov.

By inhibiting the cellular kinases that are often hijacked by viruses to induce these nuclear modifications, this compound can help preserve the integrity of the nuclear envelope. A reduction in viral replication due to CDK inhibition would consequently lessen the expression of viral proteins responsible for altering the nuclear architecture. This protective effect on the nuclear envelope can be inferred from the observed decrease in viral-induced nuclear stress and damage in the presence of CDK inhibitors.

Table 2: this compound's Potential Impact on Nuclear Envelope Components During Herpesvirus Infection
Nuclear ComponentEffect of Herpesvirus InfectionPotential Effect of this compound
Nuclear LaminaPhosphorylation and disassemblyReduced phosphorylation, maintenance of integrity
Nuclear Pore ComplexesDilation and altered compositionPreservation of normal size and composition
Overall Nuclear MorphologyEnlargement and irregular shapeMaintenance of normal morphology

Synthetic Biology and Chemical Derivatization for Enhanced Research Utility

Structure-Activity Relationship (SAR) Studies of N9-Isopropylolomoucine Analogs

This compound is a second-generation cyclin-dependent kinase (CDK) inhibitor, developed through systematic chemical modifications of the first-generation inhibitor, olomoucine (B1683950). The structure-activity relationship (SAR) studies of olomoucine and its analogs have provided critical insights into the structural requirements for potent CDK inhibition.

The core structure of these inhibitors is the 6-substituted-2,9-disubstituted purine (B94841) scaffold. SAR studies have consistently shown that specific substitutions at the C2, C6, and N9 positions of the purine ring are crucial for their inhibitory activity against CDKs. For instance, the substitution at the N9 position with a small hydrophobic group, such as an isopropyl group in this compound, was found to enhance the inhibitory potency compared to the methyl group in olomoucine. nih.gov

Further modifications of the purine core have been explored to improve potency and selectivity. Replacement of the purine ring with other heterocyclic systems like triazolopyrimidine, pyrazolopyrimidine, or pyrrolopyrimidine has been shown to be well-tolerated, often retaining significant CDK2 inhibitory activity. acs.org In contrast, substitutions with imidazopyridine or imidazopyrimidine resulted in a considerable loss of potency. acs.org

The substituent at the C6 position plays a critical role in occupying the ribose-binding pocket of the ATP-binding site of CDKs. The nature of the substituent at the C2 position also significantly influences the inhibitory profile. For example, the introduction of an alkynyl substituent at the C-2 position of the purine ring in a series of 2,6,9-trisubstituted purines resulted in potent CDK1-cyclin B inhibition. researchgate.net

The following table summarizes the key structural modifications and their impact on the activity of olomoucine analogs:

Modification Site Substituent Effect on Activity Reference
N9IsopropylIncreased potency compared to methyl nih.gov
Purine CoreTriazolopyrimidineTolerated, retained activity acs.org
Purine CoreImidazopyridineDecreased potency acs.org
C6BenzylaminoEssential for activity nih.gov
C2(2-hydroxyethyl)aminoContributes to potency nih.gov

These SAR studies have been instrumental in the rational design of more potent and selective CDK inhibitors based on the olomoucine scaffold.

Development of Novel this compound-Based Probes

To further investigate the biological functions and molecular targets of this compound, various chemical probes have been conceptualized based on its structure. These probes are designed to enable visualization, identification, and isolation of its binding partners.

Fluorescent Probes: The development of fluorescently labeled this compound analogs would allow for the direct visualization of the compound's subcellular localization and its interaction with target proteins in living cells. The general strategy for creating such probes involves conjugating a fluorophore (e.g., coumarin, rhodamine) to a position on the this compound molecule that is not critical for its biological activity, as determined by SAR studies. nih.govnih.gov

Biotinylated Probes: Biotin (B1667282) is a small molecule with a very high affinity for streptavidin, a property that is widely exploited for affinity-based purification of proteins. nih.gov A biotinylated this compound probe would be a valuable tool for identifying its direct binding partners from cell lysates. nih.govnih.gov The design of such a probe involves attaching a biotin moiety to the this compound scaffold via a flexible linker. The linker is crucial to minimize steric hindrance that could interfere with the binding of the probe to its target proteins. nih.gov

Photoaffinity Probes: Photoaffinity labeling is a powerful technique to covalently cross-link a small molecule to its target protein upon photo-irradiation, enabling the identification of direct binding partners. nih.govnih.gov A photoaffinity probe based on this compound would incorporate a photoreactive group, such as a diazirine or an aryl azide, into its structure. nih.govuniversiteitleiden.nl The design of such probes requires careful consideration of the placement of the photoreactive group to ensure that it does not disrupt the binding of the molecule to its target and that the cross-linking occurs in close proximity to the binding site. nih.gov

The general design of these probes is summarized in the table below:

Probe Type Key Feature Application
FluorescentConjugated FluorophoreCellular imaging and localization studies
BiotinylatedBiotin TagAffinity purification and identification of binding partners
PhotoaffinityPhotoreactive GroupCovalent labeling and identification of direct targets

Methodologies for Radiosynthesis and Isotopic Labeling for Biological Tracking

Radiolabeled and isotopically labeled versions of this compound are invaluable for in vivo studies, allowing for the tracking of its distribution, metabolism, and target engagement.

Radiosynthesis: The introduction of a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the this compound molecule allows for its detection and quantification in biological samples using techniques like liquid scintillation counting and autoradiography. The synthesis of radiolabeled this compound would involve incorporating a ¹⁴C or ³H labeled precursor at a late stage of the synthetic route to maximize the specific activity and minimize the handling of radioactive materials. The position of the radiolabel is critical and should be chosen to be metabolically stable to avoid premature loss of the label.

Isotopic Labeling: Stable isotope labeling, using isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), provides an alternative to radiosynthesis for in vivo tracking and metabolic studies. medchemexpress.com Stable isotope-labeled compounds can be detected by mass spectrometry. The synthesis of an isotopically labeled this compound would involve using a commercially available labeled starting material in the synthetic pathway. For purine analogs, metabolic labeling using isotopically labeled purine precursors can also be a viable approach for in vivo studies. nih.gov

The choice between different isotopes for labeling depends on the specific application and the desired detection method, as outlined in the following table:

Isotope Type Detection Method Key Considerations
¹⁴CRadioactiveScintillation Counting, AutoradiographyHigh sensitivity, long half-life
³HRadioactiveScintillation Counting, AutoradiographyHigh specific activity, lower energy beta emission
¹³CStableMass Spectrometry, NMRNon-radioactive, provides structural information
¹⁵NStableMass Spectrometry, NMRNon-radioactive, suitable for purine ring labeling
²HStableMass Spectrometry, NMRNon-radioactive, can alter pharmacokinetic properties

Q & A

Q. What is the molecular structure of N9-Isopropylolomoucine, and how is it characterized in experimental studies?

this compound (chemical identifier: entry 930 in the Advanced Cell Technology, Inc. report) is a cyclin-dependent kinase (CDK) inhibitor. Its structure includes a modified purine backbone with an isopropyl group at the N9 position, critical for kinase selectivity. Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-validate structural data with synthetic protocols and reference spectral libraries to ensure reproducibility .

Q. What validated methods are recommended for synthesizing this compound in academic laboratories?

Synthesis protocols often involve nucleophilic substitution reactions at the purine N9 position using isopropylamine derivatives under anhydrous conditions. Key steps include:

  • Purification via column chromatography (silica gel, chloroform/methanol gradient).
  • Characterization using triple-phase analytical techniques (NMR, HPLC, MS). Researchers must document solvent purity, reaction temperatures, and catalyst concentrations to ensure batch-to-batch consistency. Deviations in reaction time or stoichiometry can lead to byproducts like unsubstituted purine analogs .

Q. What is the established mechanism of action of this compound in CDK inhibition, and how is this validated experimentally?

this compound competitively inhibits ATP-binding pockets of CDKs, particularly CDK2 and CDK5. Validation involves:

  • Kinase assays : Measuring IC50 values using recombinant CDKs and radiolabeled ATP.
  • Cell-based assays : Monitoring cell cycle arrest in synchronized cell lines (e.g., HeLa cells) via flow cytometry. Negative controls (e.g., untreated cells) and positive controls (e.g., roscovitine) are essential to confirm specificity .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s selectivity across CDK isoforms?

Contradictions often arise from differences in assay conditions (e.g., ATP concentration, buffer pH). To resolve this:

  • Standardize assays using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant).
  • Perform isoform-specific profiling with purified kinases under identical conditions.
  • Use statistical tools like ANOVA to compare inhibition curves across replicates. Cross-referencing with structural docking studies can clarify binding affinity variations .

Q. What experimental design strategies optimize this compound’s stability in long-term cell culture studies?

Stability challenges include hydrolysis in aqueous media and light sensitivity. Recommended strategies:

  • Prepare fresh stock solutions in DMSO (stored at -80°C in aliquots).
  • Use amber vials to prevent photodegradation.
  • Monitor compound integrity via HPLC at 24-hour intervals during prolonged assays. Include vehicle controls to distinguish compound degradation effects from experimental artifacts .

How can this compound be integrated into a PICOT-framed research question for translational studies?

Example PICOT question:

  • P (Population): Human glioblastoma cell lines (U87-MG).
  • I (Intervention): this compound at IC50 concentrations.
  • C (Comparison): Temozolomide (standard chemotherapy).
  • O (Outcome): Apoptosis induction (measured via caspase-3 activation).
  • T (Time): 72-hour exposure. This framework ensures alignment with translational relevance and methodological rigor .

Q. What statistical approaches are appropriate for analyzing dose-response data from this compound experiments?

Use non-linear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For heterogeneous data, apply mixed-effects models to account for inter-experimental variability .

Q. How can researchers ensure reproducibility of this compound’s effects across different cell lines?

  • Adopt the ARRIVE guidelines for experimental reporting: detail cell line authentication (STR profiling), passage numbers, and culture conditions.
  • Include positive/negative controls in each experiment.
  • Share raw data and analysis scripts via repositories like Zenodo to enable independent validation .

Q. What ethical considerations apply when using this compound in studies involving primary human tissues?

  • Obtain informed consent and IRB approval for tissue sourcing.
  • Disclose compound handling protocols (e.g., cytotoxicity risks) in safety assessments.
  • Adhere to IUPAC guidelines for chemical safety reporting, including waste disposal procedures .

Q. How do researchers evaluate the long-term stability of this compound in biological matrices (e.g., plasma, tissue homogenates)?

Conduct stability studies under simulated storage conditions (-80°C, -20°C, 4°C) over 1–6 months. Use LC-MS/MS to quantify degradation products. Report percentage recovery and matrix effects (e.g., ion suppression/enhancement) to validate pharmacokinetic models .

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Reactant of Route 1
Reactant of Route 1
N9-Isopropylolomoucine
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Reactant of Route 2
N9-Isopropylolomoucine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.